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Compound of Interest

Compound Name: Gefitinib-d8

Cat. No.: B3182502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gefitinib-d8, a deuterated analog of the

potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This

document is intended for researchers, scientists, and professionals in drug development,

offering comprehensive information on its suppliers, availability, and core applications, with a

focus on its use in pharmacokinetic and bioanalytical studies.

Introduction to Gefitinib and the Role of Deuteration
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of

signaling pathways that regulate cell growth, proliferation, and survival.[1][2] By binding to the

ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib blocks the downstream

signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby

inhibiting tumor cell proliferation and inducing apoptosis.[1][2][3]

Deuterium-labeled compounds, such as Gefitinib-d8, are valuable tools in pharmaceutical

research and development. The substitution of hydrogen atoms with deuterium, a stable

isotope of hydrogen, results in a molecule with a higher mass. This mass difference is readily

detectable by mass spectrometry, making deuterated compounds ideal internal standards for

quantitative bioanalytical assays.[4] The use of a deuterated internal standard can improve the

accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-

MS/MS) methods for quantifying the parent drug in biological matrices.
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Gefitinib-d8 Supplier and Availability
A number of chemical and pharmaceutical suppliers offer Gefitinib-d8 for research purposes.

The availability, purity, and offered quantities can vary between suppliers. Below is a summary

of some of the key suppliers and their product specifications.

Supplier
Product
Name(s)

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Purity

TargetMol

Chemicals

Inc.

Gefitinib-d8 857091-32-8
C₂₂H₁₆D₈ClF

N₄O₃
454.95 >98%

MedChemEx

press

Gefitinib-d8,

ZD1839-d8
857091-32-8

C₂₂H₁₆D₈ClF

N₄O₃
454.95 98.42%

Simson

Pharma

Limited

Gefitinib D8 857091-32-8
C₂₂H₁₆D₈ClF

N₄O₃
454.95

Not specified,

CoA provided

AllgenBio Gefitinib D8 857091-32-8
C₂₂H₁₆D₈ClF

N₄O₃
454.95 ≥98%

Sussex

Research

Gefitinib-d8,

Iressa-d8
Not specified

C₂₂H₁₆D₈ClF

N₄O₃
454.95 >95% (HPLC)

Note: This table is not exhaustive and other suppliers may be available. Researchers should

always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

Mechanism of Action: Inhibition of the EGFR
Signaling Pathway
Gefitinib exerts its therapeutic effect by targeting the intracellular tyrosine kinase domain of

EGFR. Upon binding of ligands such as epidermal growth factor (EGF), EGFR undergoes

dimerization and autophosphorylation of key tyrosine residues. This phosphorylation creates

docking sites for various adaptor proteins and enzymes, initiating downstream signaling

cascades that are crucial for cell proliferation and survival.[5][6][7]
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Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR,

thereby preventing its autophosphorylation and the subsequent activation of downstream

signaling pathways.[2] The two major pathways affected are:

The RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation.[3]

[6]

The PI3K/AKT Pathway: This pathway plays a critical role in promoting cell survival and

inhibiting apoptosis.[3][6]

The inhibition of these pathways by Gefitinib ultimately leads to cell cycle arrest and apoptosis

in cancer cells that are dependent on EGFR signaling.[1]
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Figure 1. Gefitinib-d8 Inhibition of the EGFR Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-gefitinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC8000364/
https://www.bocsci.com/egfr-signaling-pathway.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8000364/
https://www.bocsci.com/egfr-signaling-pathway.html
https://www.mdpi.com/1424-8247/18/11/1747
https://www.benchchem.com/product/b3182502?utm_src=pdf-body-img
https://www.benchchem.com/product/b3182502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols: Application of Gefitinib-d8
in Bioanalytical Methods
Gefitinib-d8 is primarily used as an internal standard in LC-MS/MS assays for the

quantification of Gefitinib in biological samples such as plasma. The following is a

representative protocol synthesized from published methods.[8][9][10]

Sample Preparation: Protein Precipitation
Spiking of Internal Standard: To a 100 µL aliquot of plasma sample, add 10 µL of Gefitinib-
d8 internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein

precipitation.

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at

40°C.

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50

acetonitrile:water with 0.1% formic acid).

Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic

acid, is typically employed.
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Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

Column Temperature: The column is maintained at a constant temperature, for example,

40°C.

Tandem Mass Spectrometry (MS/MS):

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to

monitor specific precursor-to-product ion transitions for both Gefitinib and Gefitinib-d8.

Gefitinib: The transition m/z 447.2 → 128.1 is commonly monitored.

Gefitinib-d8: The transition m/z 455.2 → 136.1 is typically monitored.

Data Analysis: The peak area ratio of the analyte (Gefitinib) to the internal standard

(Gefitinib-d8) is used to construct a calibration curve and quantify the concentration of

Gefitinib in the unknown samples.
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Figure 2. Bioanalytical Workflow for Gefitinib Quantification.
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Conclusion
Gefitinib-d8 is an essential tool for researchers and drug development professionals working

with Gefitinib. Its primary application as an internal standard in LC-MS/MS-based bioanalytical

methods enables accurate and precise quantification of Gefitinib in various biological matrices.

This technical guide provides a foundational understanding of Gefitinib-d8, including its

suppliers, mechanism of action, and a representative experimental workflow. Researchers are

encouraged to consult the original literature for more detailed and specific protocols tailored to

their experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to Gefitinib-d8: Supplier Information,
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[https://www.benchchem.com/product/b3182502#gefitinib-d8-supplier-information-and-
availability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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